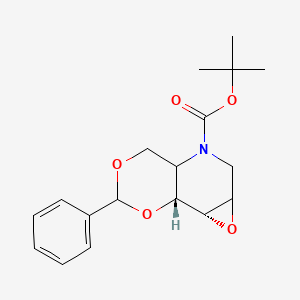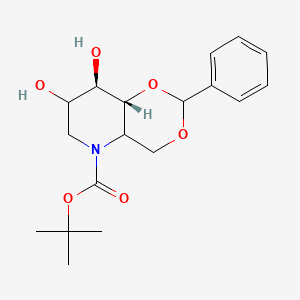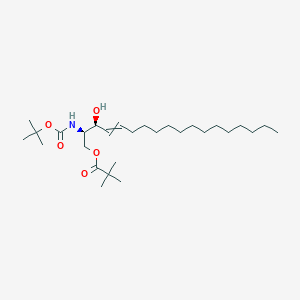
顺式、反式-5'-羟基沙利度胺
描述
Cis,trans-5'-Hydroxythalidomide (HTH) is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of thalidomide, a drug used to treat morning sickness in pregnant women in the 1950s and 1960s. HTH has been extensively studied due to its potential to be used as an anti-inflammatory, immunomodulatory, and anti-angiogenic agent. Its unique structure and properties have made it a promising molecule for use in various scientific and medical applications.
科学研究应用
Teratogenicity Studies
5’-Hydroxy Thalidomide: has been studied for its teratogenic effects, which are the ability to cause developmental malformations. Research has shown that this compound and its parent, thalidomide, induce teratogenicity through the degradation of the cereblon neosubstrate PLZF . This application is crucial for understanding the molecular mechanisms behind drug-induced birth defects and for developing safer pharmaceuticals.
Immunomodulatory Effects
The compound exhibits unique immunomodulating actions, which have renewed interest in its clinical use . It’s being explored for its potential to modulate immune responses, which could be beneficial in treating autoimmune diseases and in organ transplantation scenarios.
Protein Degradation Pathways
5’-Hydroxy Thalidomide is involved in protein degradation via the ubiquitin ligase pathway . This application is significant for the study of protein homeostasis and the development of new therapies targeting protein degradation mechanisms in various diseases.
Pharmacological Action of IMiDs
The structural bases of IMiD (Immunomodulatory Drugs) selectivity that emerges by 5’-Hydroxy Thalidomide are being studied to deepen our understanding of the pharmaceutical action of IMiDs . This research could lead to the development of more selective and effective therapeutic agents.
Metabolic Pathway Analysis
Studies have been conducted to develop assays for the metabolites of thalidomide, including 5’-Hydroxy Thalidomide, to investigate their formation in-vitro and in-vivo in humans . This application is important for drug metabolism research and for optimizing drug dosing and safety.
Neo-substrate Specificity in Drug Development
Research into how 5’-Hydroxy Thalidomide affects the substrate specificity of cereblon, a component of the E3 ubiquitin ligase complex, is ongoing . Insights from this application could inform the design of new drugs with targeted neo-substrate specificity, improving therapeutic outcomes.
作用机制
属性
IUPAC Name |
2-(5-hydroxy-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-9-5-8(10(17)14-11(9)18)15-12(19)6-3-1-2-4-7(6)13(15)20/h1-4,8-9,16H,5H2,(H,14,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTOWVWIVBSOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC(=O)C1O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432240 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | cis,trans-5'-Hydroxythalidomide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
cis,trans-5'-Hydroxythalidomide | |
CAS RN |
222991-42-6 | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(5-hydroxy-2,6-dioxo-3-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: How is 5'-hydroxy thalidomide formed in the body?
A: 5'-hydroxy thalidomide is a metabolite generated from the metabolism of thalidomide. While the exact metabolic pathway isn't fully elucidated in the provided research, one study identified 5'-hydroxy thalidomide in the plasma of all eight healthy volunteers after oral administration of thalidomide. [] This suggests it is a common metabolite in humans.
Q2: What analytical methods are used to detect and quantify 5'-hydroxy thalidomide?
A: Researchers employed a sensitive and validated LC-MS/MS method to measure 5'-hydroxy thalidomide concentrations in human plasma. [] This method involved liquid-liquid extraction of the analyte from plasma samples, separation using high-performance liquid chromatography (HPLC), and detection with a triple quadrupole mass spectrometer. This approach allowed accurate quantification of 5'-hydroxy thalidomide within a specific concentration range. []
Q3: Is there a difference in the metabolism of the two enantiomers of thalidomide to 5'-hydroxy thalidomide?
A: While the provided research doesn't directly compare the formation of 5'-hydroxy thalidomide from both thalidomide enantiomers, one study indicates that 5'-hydroxy thalidomide was not detected after incubation of thalidomide with human liver S9 homogenate. [] This suggests that other metabolic pathways, potentially involving different enzymes, may be responsible for its formation in vivo. Further research is needed to fully characterize the stereoselectivity of this metabolic pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



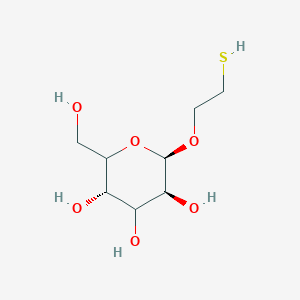
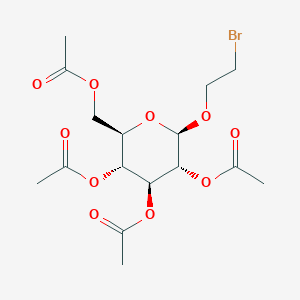

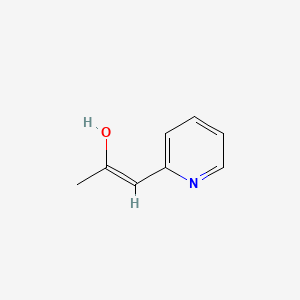

![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
![Butanoic acid, 3-hydroxy-2,2-dimethyl-, 1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenyl ester](/img/structure/B1140161.png)
![(3R,4S,5R,6S)-1-Aza-4-hydroxy-5-formyl-6-isopropyl-3-methyl-7-oxabicycl[3.3.0]octan-2-one](/img/structure/B1140164.png)
